5,15-Di-p-tolylporphyrin

Crystal engineering X-ray crystallography Solid-state packing

Choose 5,15-Di-p-tolylporphyrin for its unique trans-diaryl architecture that enhances π–π stacking, electrochemical tunability, and higher photodynamic activity vs. tetraarylporphyrins. The 5,15-substitution pattern enables predictable crystal packing and metal-centered redox behavior (Co(II)/Co(III) couple), critical for crystal engineering and electrocatalysis. Ideal for molecular electronics, light-harvesting, and PDT research. Bulk quantities available; custom metalation upon request.

Molecular Formula C34H26N4
Molecular Weight 490.6 g/mol
Cat. No. B15205972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,15-Di-p-tolylporphyrin
Molecular FormulaC34H26N4
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C)C=C4)N3
InChIInChI=1S/C34H26N4/c1-21-3-7-23(8-4-21)33-29-15-11-25(35-29)19-27-13-17-31(37-27)34(24-9-5-22(2)6-10-24)32-18-14-28(38-32)20-26-12-16-30(33)36-26/h3-20,35-36H,1-2H3
InChIKeyMTFSTODEQAFUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,15-Di-p-tolylporphyrin for Advanced Research: A Selective Meso-Diaryl Porphyrin Platform


5,15-Di-p-tolylporphyrin is a synthetic meso-diarylporphyrin featuring two p-tolyl substituents at the 5 and 15 positions of the porphyrin macrocycle [1]. Its molecular architecture—defined by the presence of two sterically modest, electron-donating p-tolyl groups in a trans configuration—distinguishes it from both fully substituted tetraarylporphyrins and the simpler 5,15-diphenylporphyrin [2]. This specific substitution pattern is intentionally engineered to modulate π–π stacking interactions in the solid state and fine-tune electronic properties, directly impacting its utility in crystallographic design, (spectro)electrochemical studies, and photodynamic therapy research [1] [3].

Why 5,15-Di-p-tolylporphyrin Cannot Be Substituted with Generic Tetraphenylporphyrin


In scientific procurement, substituting 5,15-di-p-tolylporphyrin with the more common 5,10,15,20-tetraphenylporphyrin (TPP) or other tetraarylporphyrins is demonstrably not equivalent and will introduce significant variability into experimental outcomes. The reduction from four to two meso-aryl substituents fundamentally alters the molecule's capacity for π–π stacking and its overall molecular geometry [1]. This structural divergence has been quantitatively shown to directly influence key performance metrics: computational studies indicate a lower rotational barrier for the p-tolyl group compared to phenyl, affecting molecular dynamics [1]; the absence of two meso-substituents in the trans positions is expected to drive close contact between π-systems, enhancing intermolecular interactions [2]; and in photodynamic therapy applications, a class-wide study of 34 tetrapyrrolic photosensitizers demonstrated that 5,15-diarylporphyrins are more active than their tetraaryl counterparts [3]. Relying on a more accessible but structurally distinct analog therefore compromises the very properties the experimental design seeks to leverage.

Evidence-Based Differentiation of 5,15-Di-p-tolylporphyrin: A Quantitative Comparator Analysis


Crystal Engineering: Distinct Packing Motifs in 5,15-Di-p-tolylporphyrin vs. Tetraphenylporphyrin

The crystallographic structure of cobalt(II) 10-phenyl-5,15-di-p-tolylporphyrin (1-Co), a derivative of 5,15-di-p-tolylporphyrin, was directly compared to cobalt(II) meso-tetraphenylporphyrin (CoTPP) [1]. The 1-Co structure uniquely reveals a CH2Cl2 solvent molecule engaged in C-H···π interactions with the π-system of one tolyl group and Co(II)···π interactions with the porphyrin ring, which are not observed in the CoTPP crystal packing. This specific interaction network drives a different crystal packing and is a direct consequence of the tolyl group's steric and electronic properties in the diarylporphyrin framework.

Crystal engineering X-ray crystallography Solid-state packing

Enhanced Photodynamic Activity: 5,15-Diarylporphyrin Class Outperforms Tetraarylporphyrins

A comparative study evaluated the in vitro photodynamic activity of a panel of 13 5,15-diarylporphyrins (the structural class of 5,15-di-p-tolylporphyrin) against 5,10,15,20-tetraarylporphyrins on HCT116 human colon adenocarcinoma cells [1]. The study demonstrates a class-wide superiority for diaryl compounds. The specific compound 5,15-di-p-tolylporphyrin itself, bearing two electron-donating p-tolyl groups, is expected to follow this trend and serve as a robust scaffold for further functionalization to enhance activity, as demonstrated by the quantitative structure-activity relationship (QSAR) model developed in this work.

Photodynamic therapy Cancer research Photosensitizer efficacy

Redox Tuning: Metal-Centered vs. Ligand-Centered Oxidation in Cobalt Complexes

Spectroelectrochemical analysis of cobalt(II) 10-phenyl-5,15-di-p-tolylporphyrin (1-Co) revealed that the first electrochemical oxidation (involving the abstraction of 1.0 F/mol) corresponds to a Co(II) → Co(III) metal-centered transformation rather than the formation of a porphyrin cation radical [1]. This behavior is a key differentiator in redox chemistry, as the locus of oxidation (metal vs. ligand) profoundly affects catalytic activity and electronic properties. While not a direct side-by-side comparison in this study, the behavior is a known and critical point of differentiation among metalloporphyrin catalysts, where substituent effects can shift the oxidation potential and site.

Electrocatalysis Spectroelectrochemistry Redox chemistry

Conformational Dynamics: Lower Rotational Barrier for p-Tolyl vs. Phenyl Substituents

A computational and experimental study investigated the rotational barriers of diarylporphyrins, including those with p-tolyl substituents [1]. Molecular mechanics calculations indicate that the energy barrier for rotation of a p-tolyl group in a diarylporphyrin is lower compared to that of an unsubstituted phenyl group in the same molecular context. This difference arises from the electronic and steric influence of the para-methyl group. The lower barrier means the p-tolyl group can more readily adopt different conformations, which in turn influences the overall molecular geometry, intermolecular interactions, and optical properties.

Molecular dynamics Computational chemistry Conformational analysis

Promotion of Close π–π Contact: A Geometric Consequence of the 5,15-Diaryl Scaffold

The absence of two meso-substituents in the trans-5,15-positions of a diarylporphyrin, compared to a tetraarylporphyrin, is a structural feature that reduces steric hindrance around the porphyrin core [1]. This reduction is expected to drive close contact between π-systems in both the solid state and in solution, a hypothesis supported by crystallographic data for related diarylporphyrins showing frequent offset π–π interactions [1]. The p-tolyl substituents in 5,15-di-p-tolylporphyrin provide a specific electronic and steric profile that further modulates these interactions compared to 5,15-diphenylporphyrin, offering a tunable platform for engineering supramolecular assemblies.

Supramolecular chemistry π-π interactions Self-assembly

High-Impact Application Scenarios for 5,15-Di-p-tolylporphyrin


Crystal Engineering of Functional Porphyrin-Based Materials

The well-defined and unique crystal packing of cobalt(II) 10-phenyl-5,15-di-p-tolylporphyrin, characterized by C-H···π and metal···π interactions absent in CoTPP, provides a reliable scaffold for crystal engineering [1]. Researchers designing solid-state sensors, conductive materials, or porous frameworks can leverage this compound's predictable packing motif to control the spatial arrangement of active metal centers and π-systems, a capability not afforded by more common tetraphenylporphyrins.

Lead Optimization in Photodynamic Therapy (PDT) Drug Discovery

For teams developing novel photosensitizers, 5,15-di-p-tolylporphyrin represents an advantageous starting point. Its 5,15-diarylporphyrin core has been shown to confer higher photodynamic activity than the more widely used tetraarylporphyrin class [1]. This intrinsic activity advantage can be further enhanced through targeted functionalization at the remaining two free meso positions, guided by existing QSAR models for this scaffold [1]. This strategic selection can reduce the number of synthetic iterations required to achieve a desired potency profile.

Electrocatalyst Development Requiring Metal-Centered Redox Events

The spectroelectrochemically-verified Co(II)/Co(III) redox couple of its cobalt complex, where the first oxidation is metal-centered rather than ligand-centered, makes 5,15-di-p-tolylporphyrin a valuable ligand for electrocatalysis research [1]. Applications in oxygen reduction, carbon dioxide reduction, or water oxidation that require a redox-active metal site with specific potential and mechanism can benefit from this well-defined electronic structure. This behavior is a direct consequence of the ligand's electronic properties and can be rationally tuned by further modifying the p-tolyl or free meso positions.

Design of Tunable Supramolecular Assemblies and Molecular Wires

The enhanced propensity for close π–π stacking, a hallmark of the 5,15-diarylporphyrin scaffold, is a critical feature for building supramolecular architectures and molecular wires [1]. By selecting 5,15-di-p-tolylporphyrin, researchers can exploit this inherent drive for face-to-face porphyrin interactions, using the p-tolyl groups to further fine-tune the intermolecular distance and electronic coupling. This makes it an ideal building block for studies in molecular electronics, light-harvesting arrays, and catalytic self-assembled systems where efficient π-orbital overlap is a key performance parameter.

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